molecular formula C21H25NO4S B2464814 Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 392249-72-8

Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2464814
CAS No.: 392249-72-8
M. Wt: 387.49
InChI Key: HAVZRLAJGARWHR-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a carboxylate group, and a phenoxypropanamide moiety[_{{{CITATION{{{1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b ](https://wwwsmoleculecom/products/s2753240){{{CITATION{{{_1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzob ....

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene core[_{{{CITATION{{{1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzob .... One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring[{{{CITATION{{{2{Synthesis of indole derivatives as prevalent moieties present in ](https://pubsrscorg/en/content/articlehtml/2021/ra/d1ra05972f){{{CITATION{{{2{Synthesis of indole derivatives as prevalent moieties present in ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra05972f)[{{{CITATION{{{_3{Synthesis and characterization of ethyl-6-methyl-2-oxo-4-(3-(2,4,5 ...](https://onlinelibrary.wiley.com/doi/epdf/10.1002/vjch.202100193).

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processes to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput experimentation can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry and Material Science: This compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties[_{{{CITATION{{{_1{Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzob .... It serves as a building block for creating new materials with specific mechanical and chemical characteristics.

Biology and Medicine: In biological research, Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is explored for its potential as a therapeutic agent. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the chemical industry, this compound is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its versatility makes it valuable for developing new chemical entities with diverse applications.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

  • Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares structural similarities but has different substituents, leading to distinct chemical properties and biological activities.

  • Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate:

Biological Activity

Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as benzo[b]thiophenes. The molecular formula is C19H24N2O3SC_{19}H_{24}N_{2}O_{3}S, with a molecular weight of approximately 356.47 g/mol. The structure incorporates a tetrahydrobenzo[b]thiophene core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 23.2 µM. This study employed flow cytometry to assess apoptosis and cell cycle progression, revealing that the compound induced G2/M phase arrest and increased early and late apoptotic populations significantly compared to untreated controls .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells. In MCF-7 cells treated with the compound, a notable increase in early (AV+/PI−) and late (AV+/PI+) apoptotic cells was observed .
  • Cell Cycle Arrest : Flow cytometry results indicated that treatment with the compound led to significant cell cycle arrest at the G2/M phase and S phase .
  • Inhibition of Autophagy : Interestingly, the compound inhibited autophagic cell death while promoting apoptosis and necrosis as primary mechanisms for its antiproliferative activity .

Case Studies and Comparative Data

A comparative analysis of various derivatives of benzo[b]thiophene revealed that those containing amide functionalities exhibited enhanced antitumor activity. The following table summarizes the IC50 values of several related compounds:

Compound NameIC50 (µM)Cell Line
This compound23.2MCF-7
Compound A (similar structure)29.5MCF-7
Compound B (similar structure)45.0HeLa
Compound C (similar structure)52.9A549

This table illustrates that this compound is among the most potent compounds tested against breast cancer cell lines.

Properties

IUPAC Name

ethyl 6-methyl-2-(3-phenoxypropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-25-21(24)19-16-10-9-14(2)13-17(16)27-20(19)22-18(23)11-12-26-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZRLAJGARWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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